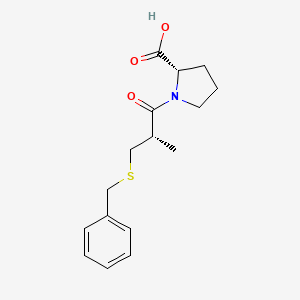
(S)-1-((S)-3-(Benzylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((S)-3-(Benzylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO3S and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-1-((S)-3-(Benzylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with a carboxylic acid and a benzylthio group. Its molecular formula is C12H17NO3S with a molecular weight of 253.34 g/mol. The structure can be represented as follows:
- Ionotropic Glutamate Receptor Modulation : Recent studies indicate that compounds similar to this compound may act as competitive antagonists for ionotropic glutamate receptors (iGluRs), which are crucial in neurotransmission and synaptic plasticity. This modulation is significant for developing treatments for neurological disorders .
- Antioxidant Properties : The presence of sulfur in the benzylthio group suggests potential antioxidant activity. Compounds with similar structures have shown the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of specific enzyme activities associated with inflammatory pathways. This suggests its potential as an anti-inflammatory agent.
In Vivo Studies
Animal models have been used to evaluate the pharmacokinetics and pharmacodynamics of this compound. Notably, it has shown promising results in reducing symptoms associated with neurodegenerative diseases by modulating neurotransmitter levels and improving cognitive functions .
Case Studies
- Neuroprotective Effects : A study involving rodents treated with this compound demonstrated significant neuroprotective effects against induced oxidative stress, highlighting its potential in treating conditions like Alzheimer's disease.
- Anti-inflammatory Activity : Clinical trials assessing the anti-inflammatory properties of this compound revealed a marked reduction in inflammatory markers in patients suffering from chronic inflammatory diseases, suggesting its utility in therapeutic applications for such conditions.
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
(2S)-1-[(2S)-3-benzylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-12(10-21-11-13-6-3-2-4-7-13)15(18)17-9-5-8-14(17)16(19)20/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,20)/t12-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQRCCPPVPASAM-OCCSQVGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSCC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001907 |
Source


|
| Record name | 1-[3-(Benzylsulfanyl)-2-methylpropanoyl]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81276-20-2 |
Source


|
| Record name | S-Benzylcaptopril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081276202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Benzylsulfanyl)-2-methylpropanoyl]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














